2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride
CAS No.: 1211497-06-1
Cat. No.: VC2920000
Molecular Formula: C14H14Cl2N2O
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211497-06-1 |
|---|---|
| Molecular Formula | C14H14Cl2N2O |
| Molecular Weight | 297.2 g/mol |
| IUPAC Name | 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H13ClN2O.ClH/c15-10-14(18)17-13-3-1-11(2-4-13)9-12-5-7-16-8-6-12;/h1-8H,9-10H2,(H,17,18);1H |
| Standard InChI Key | UUBCJHWRZLADBF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCl.Cl |
Introduction
2-Chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride is a synthetic organic compound with a molecular formula of C14H14Cl2N2O and a molecular weight of approximately 297.2 g/mol . This compound is characterized by its unique structure, which includes a chloro group, an acetamide moiety, and a pyridine ring. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and pharmacological studies.
Synthesis and Applications
The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride typically involves multiple steps, starting from appropriate precursors. This compound is primarily used in medicinal chemistry and drug development due to its potential as an anti-inflammatory and antitumor agent.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting enzymes involved in inflammatory pathways. It has also shown promise as an antitumor agent, making it a candidate for further investigation in cancer research. Interaction studies have revealed its ability to modulate specific signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | Lacks the pyridine ring; primarily studied for analgesic properties. |
| 2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride | C13H18ClN2O·HCl | Contains a morpholine ring; investigated for neuroprotective effects. |
| 2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride | C14H19ClN2O·HCl | Features a piperidine ring; explored for its role in pain management. |
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